molecular formula C17H18N4O3S2 B10876502 5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide

5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide

Cat. No.: B10876502
M. Wt: 390.5 g/mol
InChI Key: SVWQLDIEMVSYHG-CMDGGOBGSA-N
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Description

5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE is a complex organic compound that features a triazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the thiophene and sulfonamide groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thiophene groups.

    Reduction: Reduction reactions can target the triazole ring and sulfonamide group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole and sulfonamide groups are known to interact with biological targets, making it a candidate for drug development.

Medicine

Medically, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzymatic activities or disrupt cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-HYDROXYPHENYL)-3-METHYL-1,2,4-TRIAZOLE: Lacks the sulfonamide and thiophene groups, making it less versatile.

    N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE: Similar structure but without the hydroxyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the hydroxyl and sulfonamide groups in 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE makes it unique

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-triazole-1-sulfonamide

InChI

InChI=1S/C17H18N4O3S2/c1-12-10-11-25-15(12)8-9-16-18-17(13-6-4-5-7-14(13)22)21(19-16)26(23,24)20(2)3/h4-11,22H,1-3H3/b9-8+

InChI Key

SVWQLDIEMVSYHG-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)S(=O)(=O)N(C)C

Canonical SMILES

CC1=C(SC=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)S(=O)(=O)N(C)C

Origin of Product

United States

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